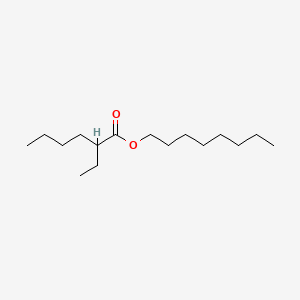
N-Phenethylpiperidin-4-amine
概要
説明
N-Phenethylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
N-Phenethylpiperidin-4-amine can be synthesized through several methods. One common approach involves the reductive amination of N-substituted 4-piperidone derivatives with appropriate amines using sodium triacetoxyborohydride as a reducing agent
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of phase transfer catalysts to facilitate the reaction between 4-piperidinone and phenethyl bromide under biphasic conditions . This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
N-Phenethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-phenethylpiperidin-4-one.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-phenethylpiperidin-4-one, alcohol derivatives, and various substituted piperidines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
作用機序
The mechanism of action of N-Phenethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. For example, its antifungal activity is attributed to its ability to inhibit ergosterol biosynthesis, a crucial component of fungal cell membranes . By disrupting ergosterol production, the compound compromises the integrity of the fungal cell membrane, leading to cell death.
類似化合物との比較
N-Phenethylpiperidin-4-amine can be compared with other piperidine derivatives, such as:
N-Phenethyl-4-piperidinone: Used as an intermediate in the synthesis of fentanyl and its analogs.
4-Anilino-N-phenethylpiperidine: A precursor in the synthesis of fentanyl.
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and diverse applications make it a valuable subject of study in medicinal chemistry, biology, and industrial chemistry.
特性
IUPAC Name |
N-(2-phenylethyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-4-12(5-3-1)6-11-15-13-7-9-14-10-8-13/h1-5,13-15H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNOCLAOGHGUJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611909 | |
| Record name | N-(2-Phenylethyl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942292-29-7 | |
| Record name | N-(2-Phenylethyl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3059018.png)




![N'-[[3-(dimethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide](/img/structure/B3059026.png)
![6,7-Dihydro-5H-[2]pyrindin-5-ol](/img/structure/B3059028.png)



![2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine](/img/structure/B3059033.png)

